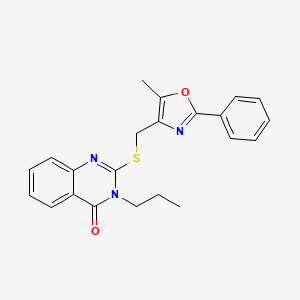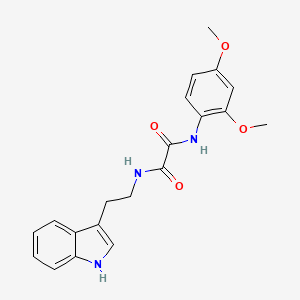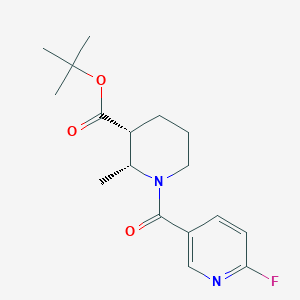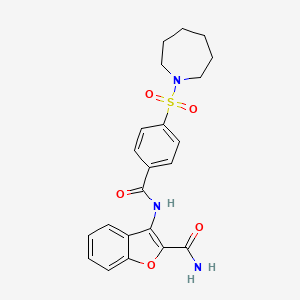
2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-3-propylquinazolin-4(3H)-one" is a heterocyclic molecule that appears to be derived from quinazolinone and oxazole scaffolds. These types of compounds are known for their potential biological activities and are often explored for their medicinal properties, including antimicrobial activities .
Synthesis Analysis
The synthesis of related quinazolinone derivatives often involves multicomponent reactions or sequential bond-forming strategies. For instance, a one-pot C–C and C–N bond-forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole, and aromatic aldehydes in water has been reported . Similarly, the synthesis of oxazolone derivatives can involve nucleophilic ring opening followed by cyclization, as seen with 4-bis(methylthio)methylene-2-phenyloxazol-5-one . These methods highlight the versatility and efficiency of synthesizing complex molecules like the one .
Molecular Structure Analysis
The molecular structure of such compounds typically features a fused ring system, which can significantly influence their chemical properties and biological activity. The presence of a thioether linkage, as suggested by the "methylthio" part of the name, could affect the molecule's electron distribution and reactivity .
Chemical Reactions Analysis
Compounds with quinazolinone and oxazolone moieties can undergo various chemical reactions. For example, quinazolinones can react with amino acid derivatives to form peptides , while oxazolones can undergo rearrangements and ring transformations under certain conditions . These reactions can be used to further modify the compound and potentially enhance its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms like nitrogen, sulfur, and oxygen can impact their solubility, stability, and reactivity. For instance, the solubility in water and other solvents can be crucial for their application as pharmaceuticals . The antimicrobial activity of related compounds has been evaluated, indicating that specific substitutions on the phenyl ring can enhance activity .
Scientific Research Applications
Heterocyclic Compounds in Antimicrobial Activity
Heterocycles derived from similar structural motifs have been explored extensively for their antimicrobial properties. For instance, compounds synthesized from reactions involving thiazolopyrimidines and quinazolinones have shown promising antimicrobial activities. This suggests that "2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-3-propylquinazolin-4(3H)-one," sharing a heterocyclic backbone, could potentially be explored for similar applications. Studies such as those by Abdel-Mohsen (2003) highlight the synthesis and antimicrobial evaluation of related heterocycles, providing a foundation for further exploration of similar compounds (Abdel-Mohsen, 2003).
Synthesis and Characterization of Quinazolinone Derivatives
Research into quinazolinone derivatives, as conducted by Saeed et al. (2014), focuses on synthesizing and characterizing novel compounds within this class for various applications. Given the structural similarity, the methods and insights from these studies could be applicable to the synthesis and potential applications of "2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-3-propylquinazolin-4(3H)-one" (Saeed, Abbas, Ibrar, & Bolte, 2014).
Applications in Organic Synthesis and Pharmaceutical Research
The versatility of similar compounds in organic synthesis, as well as their implications in pharmaceutical research, cannot be overstated. For example, Berber's 2022 study on thiazole compounds under various reaction conditions showcases the importance of reaction media in the synthesis of complex molecules. Such insights could guide the synthesis process and potential pharmaceutical applications of "2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-3-propylquinazolin-4(3H)-one" (Berber, 2022).
Potential Antitumor and Antimicrobial Applications
Compounds within the quinazolinone class have been investigated for their antitumor and antimicrobial activities. For instance, novel quinazolin-4(3H)-ones have been synthesized and evaluated for their in vitro antitumor activity, as well as their antimicrobial properties. These studies suggest a potential research pathway for exploring the biological activities of "2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-3-propylquinazolin-4(3H)-one" in similar contexts (Alanazi et al., 2013).
properties
IUPAC Name |
2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-3-13-25-21(26)17-11-7-8-12-18(17)24-22(25)28-14-19-15(2)27-20(23-19)16-9-5-4-6-10-16/h4-12H,3,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEVMCUJYDLKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzotriazol-1-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide](/img/structure/B2522928.png)
![2-Chloro-1-[4-(5-cyclopropyl-1,2,4-thiadiazol-3-yl)piperazin-1-yl]ethanone](/img/structure/B2522930.png)


![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![1-(tert-butyl)-6-isopentyl-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2522934.png)



![N-(4-fluorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2522943.png)



